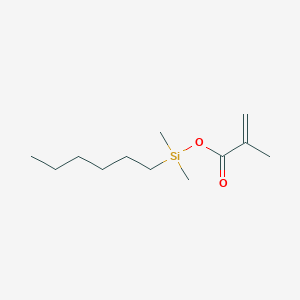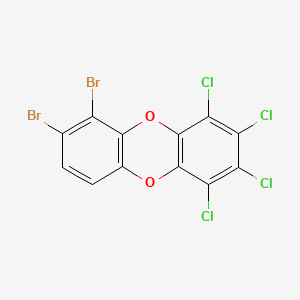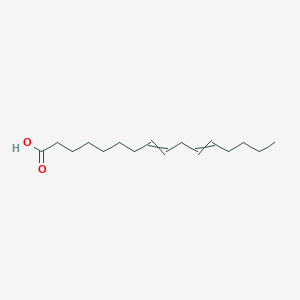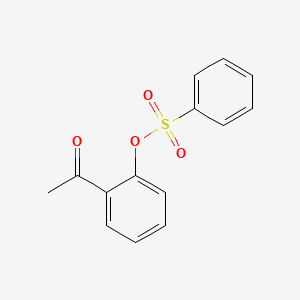
Hexyl(dimethyl)silyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexyl(dimethyl)silyl 2-methylprop-2-enoate is an organosilicon compound that features a hexyl group, a dimethylsilyl group, and a 2-methylprop-2-enoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexyl(dimethyl)silyl 2-methylprop-2-enoate can be synthesized through a multi-step process involving the reaction of hexyl(dimethyl)silyl chloride with 2-methylprop-2-enoic acid. The reaction typically requires the presence of a base, such as triethylamine, to facilitate the formation of the ester linkage. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as palladium or platinum complexes, can enhance the reaction rate and yield. The final product is purified through distillation or chromatography to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Hexyl(dimethyl)silyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Alcohols.
Substitution: Various substituted silyl compounds.
Wissenschaftliche Forschungsanwendungen
Hexyl(dimethyl)silyl 2-methylprop-2-enoate has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of silicon-based polymers and resins.
Organic Synthesis: Employed as a reagent for introducing silyl groups into organic molecules, which can protect functional groups during multi-step syntheses.
Biology and Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the solubility and stability of pharmaceutical compounds.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to enhance the properties of these materials.
Wirkmechanismus
The mechanism of action of hexyl(dimethyl)silyl 2-methylprop-2-enoate involves the interaction of the silyl group with various molecular targets. The silyl group can form strong bonds with oxygen, nitrogen, and carbon atoms, which allows it to modify the reactivity and stability of the compounds it interacts with. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can further participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Hexyl(dimethyl)silyl 2-methylprop-2-enoate can be compared with other silyl esters, such as:
Trimethylsilyl 2-methylprop-2-enoate: Similar structure but with three methyl groups instead of a hexyl group.
Tert-butyldimethylsilyl 2-methylprop-2-enoate: Contains a tert-butyl group instead of a hexyl group.
Triethylsilyl 2-methylprop-2-enoate: Features three ethyl groups instead of a hexyl group.
The uniqueness of this compound lies in its hexyl group, which can impart different solubility and reactivity properties compared to other silyl esters. This makes it particularly useful in applications where specific hydrophobic or steric effects are desired.
Eigenschaften
CAS-Nummer |
109206-04-4 |
|---|---|
Molekularformel |
C12H24O2Si |
Molekulargewicht |
228.40 g/mol |
IUPAC-Name |
[hexyl(dimethyl)silyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H24O2Si/c1-6-7-8-9-10-15(4,5)14-12(13)11(2)3/h2,6-10H2,1,3-5H3 |
InChI-Schlüssel |
CJLXAFNZMDTTNS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC[Si](C)(C)OC(=O)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![{[1-(Benzenesulfonyl)cyclohexyl]methyl}benzene](/img/structure/B14317912.png)

![4,5-Bis[(octyloxy)methyl]benzene-1,2-dicarbonitrile](/img/structure/B14317924.png)




